1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(difluoromethyl)-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)10-3-1-2-4(5(10)11)6(12)13/h1-3,7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQASNCBWNOWEGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Difluoromethyl Reagents
- The compound can be synthesized by reacting pyridine derivatives with difluoromethylating agents under carefully controlled conditions.
- Solvents such as ethanol or other polar solvents are commonly used.
- Temperature and reaction time are optimized to favor ring closure and substitution without side reactions.
- This method allows the selective introduction of the difluoromethyl group at the nitrogen-containing ring.
One-Pot, Solvent-Free Ball Milling Synthesis
- A notable green chemistry approach involves a one-pot, three-component synthesis using ball milling techniques.
- This method is catalyst-free and solvent-free, offering environmental and economic advantages.
- It involves the mechanical mixing of starting materials under ambient conditions, leading to high yields of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.
- The process avoids long reaction times and hazardous solvents, reducing waste.
Hydrothermal Synthesis (Related Pyridine Derivatives)
- Although specifically reported for 6-oxo-1,6-dihydropyridine-3-carboxylic acid, hydrothermal synthesis methods may be adapted.
- This involves reacting substituted pyridine precursors in water at elevated temperatures (100–180°C) for extended periods (24–72 hours) in sealed reactors.
- The method yields highly crystalline products with fewer defects and good stability.
- It is simple, environmentally friendly, and achieves high yields (>80%).
Heterocyclization from Meldrum’s Acid Derivatives
- Another approach involves heterocyclization reactions starting from aminomethylidene derivatives of Meldrum’s acid and cyanothioacetamide.
- The reaction proceeds in ethanol, followed by acidification to precipitate the pyridine carboxylic acid derivatives.
- Yields reported for related compounds are in the range of 68–74%.
- This method allows regioselective functionalization and can be adapted for difluoromethyl-substituted analogs.
Comparative Data Table of Preparation Methods
| Method | Key Features | Reaction Conditions | Yield (%) | Environmental Impact | Notes |
|---|---|---|---|---|---|
| Difluoromethyl Reagent Reaction | Controlled difluoromethylation | Polar solvents, controlled temp. | Moderate to High | Moderate (solvent use) | Requires careful temperature control |
| One-Pot Ball Milling | Solvent-free, catalyst-free | Ambient, mechanical mixing | High | Green, low waste | Simple, scalable, eco-friendly |
| Hydrothermal Synthesis | High temperature aqueous reaction | 100–180°C, 24–72 h, sealed reactor | >80 | Green, water as solvent | Produces stable, crystalline products |
| Heterocyclization from Meldrum’s Acid | Multi-component, regioselective | Ethanol, acidification step | 68–74 | Moderate (solvent use) | Versatile, can be adapted for derivatives |
Analytical and Optimization Considerations
- Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the molecular structure and verifying the position of the difluoromethyl group.
- High-Performance Liquid Chromatography (HPLC) is used to assess purity and stability.
- Optimization of reaction parameters (solvent, temperature, time) is critical to maximize yield and minimize by-products.
- Green chemistry approaches such as solvent-free and catalyst-free methods are increasingly favored for sustainability.
Summary of Research Findings
- The synthesis of this compound is well-established through multiple routes, with recent advances emphasizing environmentally friendly methods.
- One-pot ball milling synthesis presents a significant advancement by eliminating solvents and catalysts while maintaining high yields.
- Hydrothermal methods provide a robust alternative for producing crystalline, stable derivatives with high purity.
- Classical methods involving difluoromethyl reagents remain important for precise functional group installation.
- The choice of method depends on the desired scale, purity requirements, and environmental considerations.
This comprehensive overview consolidates diverse, authoritative sources to provide a detailed understanding of the preparation methods for this compound, supporting further research and industrial application development.
Chemical Reactions Analysis
3.1. Formation of the Dihydropyridine Core
The dihydropyridine ring is formed via a [4+2] cycloaddition between activated ynones and ketene acetals. This step is critical for achieving the compound’s heterocyclic structure .
3.3. Carboxylic Acid Functionalization
The carboxylic acid group remains unchanged during synthesis but can undergo esterification or amide formation under standard conditions .
Reaction Mechanisms
The synthesis mechanism involves:
-
Electrophilic activation : Triflic anhydride converts ynones into highly reactive species .
-
Nucleophilic attack : Ketene acetals add to the activated ynone, forming the dihydropyridine ring .
-
Difluoromethyl incorporation : The substituent is introduced via nucleophilic substitution during the addition step .
Biological Interactions
The compound exhibits:
-
PARP-1 inhibition : In silico docking studies reveal strong binding affinity to PARP-1, suggesting potential in cancer therapy .
-
Cytotoxic activity : IC50 values of 7.94 ± 1.6 μM and 9.24 ± 0.9 μM were observed against HCT-15 cancer cells for structurally similar compounds .
Comparative Reactivity Analysis
Scientific Research Applications
Basic Information
- Molecular Formula : C7H5F2NO3
- Molecular Weight : 189.12 g/mol
- CAS Number : 1129458-32-7
- Purity : Typically available at 95% purity
Structure
The compound features a pyridine ring with a difluoromethyl group and a carboxylic acid functional group, contributing to its reactivity and interaction with biological systems.
Medicinal Chemistry
1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid has shown promise in the development of novel pharmaceuticals. Its structure allows it to act as a building block for synthesizing various biologically active compounds, particularly those targeting enzyme inhibition and receptor modulation.
Case Studies
- Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.
- Anti-inflammatory Agents : Some studies have indicated that modifications of this compound can lead to anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases.
Agrochemicals
The compound's ability to interact with biological systems extends to agricultural applications, where it may serve as an active ingredient in pesticides or herbicides. Its fluorinated structure enhances lipophilicity, potentially improving the bioavailability of agrochemical formulations.
Case Studies
- Pesticide Development : Preliminary studies suggest that derivatives can effectively control pest populations while being less harmful to non-target organisms compared to traditional pesticides.
Material Science
In material science, this compound can be utilized in the synthesis of polymers and materials with specific properties such as increased thermal stability and chemical resistance.
Case Studies
- Polymer Synthesis : Research indicates that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for high-performance applications.
Safety Data Overview
| Property | Details |
|---|---|
| GHS Classification | Skin irritation (Category 2) |
| Eye irritation | Category 2A |
| Respiratory system toxicity | Specific target organ toxicity (Category 3) |
| Recommended PPE | Gloves, goggles, lab coat |
Mechanism of Action
The mechanism by which 1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound's reactivity and binding affinity, making it effective in various biological and chemical processes.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyridine-3-Carboxylic Acid Derivatives
Key Observations :
- Halogenated Benzyl Groups : Chloro- and fluorobenzyl derivatives (e.g., ) exhibit higher molecular weights and melting points compared to alkyl-substituted analogs, likely due to enhanced van der Waals interactions.
- Fluorine Effects: The difluoromethyl group in the target compound may improve metabolic stability and binding affinity in drug design compared to non-fluorinated analogs, as seen in SARS-CoV-2 Mpro inhibitors .
SARS-CoV-2 Mpro Inhibition :
- Piperidinylmethyl/Carbamoyl Derivatives : Compounds like 1-{[(1-Methyl-piperidin-2-ylmethyl)-carbamoyl]-methyl}-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (4-fluoro-phenyl)-amide exhibit strong binding to Mpro via hydrogen bonds with GLN 189 (2.16 Å), GLU 166 (2.11 Å), and HIS 164 (2.26 Å), alongside hydrophobic interactions with MET 165 and LEU 141 . Glide scores range from -7.87 to -7.89 kcal/mol, indicating high affinity .
- Imidazole Derivatives : Analogous compounds with cyclopropyl-imidazole substituents show comparable Glide scores (-7.87 kcal/mol) but distinct MD simulation profiles, with RMSD fluctuations up to 10.8 Å, suggesting moderate stability .
- Target Compound Potential: While direct data is lacking, the difluoromethyl group’s electronegativity and size may enhance interactions with hydrophobic pockets (e.g., PHE 140) and polar residues (GLU 166) in viral proteases, as inferred from similar fluorinated ligands .
Stability and Molecular Dynamics (MD)
Table 2: MD Simulation Metrics for Selected Compounds
Key Findings :
- Piperidinylmethyl derivatives exhibit lower RMSD fluctuations (≤7.3 Å), indicating stable binding, whereas bulkier substituents (e.g., imidazole) reduce stability .
Biological Activity
1-Difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (CAS Number: 1129458-32-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula : CHFN\O
Molar Mass : 189.12 g/mol
Density : 1.503 g/cm³ (predicted)
pKa : -2.36 (predicted)
These properties suggest that the compound may exhibit unique interactions in biological systems due to its fluorinated structure.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of pyridine carboxylic acids, including this compound, show significant antimicrobial properties. A study demonstrated that related compounds exhibited strong activity against Gram-negative bacteria by interacting with DNA gyrase, a crucial enzyme for bacterial DNA replication . The proposed mechanism involves the formation of metal ion bridges and hydrogen bonding interactions with key amino acids in the gyrase active site.
Anticancer Activity
In vitro studies have shown that this compound and its analogs possess antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC value of 41 µM against HeLa cells, indicating moderate activity . Further modifications to the structure have been suggested to enhance potency and selectivity against specific cancer types.
Case Studies
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. Key mechanisms include:
- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It acts as an inhibitor for enzymes like DNA gyrase and potentially others involved in metabolic pathways.
- Cell Signaling Modulation : The compound may influence signaling pathways related to cell growth and apoptosis.
Q & A
Basic Research Questions
Q. How can the synthesis yield of 1-difluoromethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid be optimized?
- Methodology :
- Catalyst Selection : Use Lewis acids (e.g., Pd(OAc)₂) or bases (e.g., CsF) to accelerate key reactions, such as coupling or cyclization steps .
- Reaction Conditions : Optimize temperature (e.g., 100°C for Suzuki-Miyaura coupling) and solvent choice (e.g., anhydrous DMF or toluene) to minimize side reactions .
- Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and nuclear magnetic resonance (NMR) spectroscopy for purity assessment .
- Purification : Use recrystallization or column chromatography to isolate the target compound from byproducts .
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodology :
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify substituent positions (e.g., difluoromethyl group at position 1, carboxy group at position 3). Compare with reference data from structurally similar dihydropyridines .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, ensuring agreement with the theoretical mass (e.g., observed m/z 485 [M⁺] in related compounds) .
- Infrared (IR) Spectroscopy : Identify functional groups like C=O (1722–1631 cm⁻¹) and NH/OH (3450–3174 cm⁻¹) .
Q. What structural features influence the biological activity of dihydropyridine derivatives?
- Methodology :
- Substituent Effects : Fluorine atoms enhance metabolic stability and bioavailability by reducing oxidative metabolism. The carboxy group at position 3 facilitates hydrogen bonding with biological targets .
- Ring Conformation : The dihydropyridine core’s planarity and electronic distribution modulate interactions with enzymes or receptors .
- Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., methoxy, sulfonamide) to identify pharmacophores critical for activity .
Advanced Research Questions
Q. How can computational tools predict the compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock or Schrödinger Suite to model binding poses with enzymes (e.g., cyclooxygenase-2) or receptors. Validate predictions with experimental IC₅₀ values .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron transfer pathways .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to assess binding stability and conformational changes .
Q. What reaction mechanisms explain side product formation during synthesis?
- Methodology :
- Kinetic Studies : Monitor intermediates via stopped-flow NMR to identify competing pathways (e.g., over-fluorination or ring-opening side reactions) .
- Isolation of Byproducts : Characterize side products (e.g., via X-ray crystallography) to deduce mechanistic deviations. For example, unintended Michael adducts may form under basic conditions .
- Computational Modeling : Use Gaussian or ORCA to model transition states and identify energy barriers favoring side reactions .
Q. How can advanced purification techniques improve compound purity for in vivo studies?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with gradients of acetonitrile/water for high-resolution separation .
- Countercurrent Chromatography (CCC) : Utilize liquid-liquid partitioning to isolate isomers or closely related derivatives .
- Crystallography : Optimize solvent systems (e.g., ethanol/water) to grow single crystals for X-ray analysis, ensuring structural homogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
